Tubulin Inhibitor 19 Demonstrates Superior Antiproliferative Potency Versus Etoposide in A549 Lung Carcinoma Cells
In direct comparative screening within the same study, compound 9b exhibited superior antiproliferative activity against A549 non-small cell lung carcinoma cells compared to the clinical reference agent etoposide. The study evaluated a series of indole-based chalconoids and identified compound 9b as the most potent derivative in the series [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.3 μg/mL (A549 cells) |
| Comparator Or Baseline | Etoposide: IC50 value not explicitly reported in μg/mL but compound 9b reported as 'more potent than the reference drug etoposide' |
| Quantified Difference | Compound 9b more potent than etoposide (qualitatively superior); best-performing derivative in the indole-chalcone series |
| Conditions | A549 non-small cell lung carcinoma cell line; in vitro cytotoxicity assay |
Why This Matters
This quantitative superiority over a clinically established chemotherapeutic agent provides a benchmarked performance reference that supports compound 9b's selection as a research tool for tubulin-targeted antiproliferative studies in lung cancer models.
- [1] Mirzaei S, et al. New indole-based chalconoids as tubulin-targeting antiproliferative agents. Bioorganic Chemistry. 2017;75:86-98. View Source
